1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-

Catalog No.
S12888985
CAS No.
M.F
C11H9Br4N3O2
M. Wt
534.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6...

Product Name

1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-

IUPAC Name

N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Molecular Formula

C11H9Br4N3O2

Molecular Weight

534.82 g/mol

InChI

InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19)

InChI Key

AFQUQOBKQLLGLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br

1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- is a complex organic compound characterized by its unique structural features. The compound consists of an imidazole ring fused with a carboxamide group and a substituted phenyl group containing multiple bromine atoms and a methoxy group. Its molecular formula is C14H12Br4N4O2, and it has a molar mass of approximately 508.88 g/mol. The presence of the imidazole moiety contributes to its potential biological activity due to its ability to form hydrogen bonds with various biological targets .

, including:

  • Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various derivatives.
  • Substitution Reactions: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, potentially yielding amine derivatives.

1H-Imidazole-2-carboxamide derivatives have demonstrated significant biological activities, including:

  • Antimicrobial Properties: Certain derivatives exhibit activity against a range of bacteria and fungi.
  • Anticancer Activity: Some compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The imidazole structure allows for interactions with various enzymes, potentially acting as inhibitors in biochemical pathways .

The synthesis of 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)- typically involves:

  • Formation of the Imidazole Ring: Starting from suitable precursors like 1H-imidazole and formyl chloride in an organic solvent.
  • Substitution of the Phenyl Group: Introducing the tetrabromo-4-methoxyphenyl moiety through electrophilic aromatic substitution or similar methods.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Its unique structural properties may allow it to be used in designing novel materials with specific functionalities.
  • Biochemistry: It can serve as a probe for studying enzyme interactions due to its ability to form hydrogen bonds .

Interaction studies have shown that 1H-Imidazole-2-carboxamide derivatives can effectively bind to various biological targets. These interactions often involve:

  • Hydrogen Bonding: The amide and imidazole groups facilitate strong hydrogen bonding with proteins and enzymes.
  • Hydrophobic Interactions: The tetrabromo substitution enhances hydrophobic interactions, improving binding affinity to lipid membranes or hydrophobic pockets within proteins .

Several compounds share structural similarities with 1H-Imidazole-2-carboxamide, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity Index
1H-Benzimidazole-2-carboxamideBenzimidazole core0.70
3-Amino-6-methylpyrazin-2(1H)-onePyrazine derivative0.71
(1-Methyl-1H-imidazol-2-yl)methanamineImidazole derivative0.73
1-Methyl-1H-imidazole-2-carbaldehydeAldehyde derivative0.75
N-Ethyl-1H-imidazole-2-carboxamideEthyl substitution on imidazole0.80

These compounds highlight the versatility of the imidazole structure while emphasizing the unique attributes of 1H-Imidazole-2-carboxamide, particularly its tetrabromo substitution which enhances its biological activity and interaction potential .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

534.73873 g/mol

Monoisotopic Mass

530.74283 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types